molecular formula C17H17NO3 B607735 GS 283 CAS No. 149440-36-8

GS 283

Cat. No.: B607735
CAS No.: 149440-36-8
M. Wt: 283.32 g/mol
InChI Key: KEZZGJVNRZSQGG-UHFFFAOYSA-N
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Description

GS 283 (CAS: 149440-36-8) is an organic compound with the molecular formula C₁₇H₁₅NO₅ and a molecular weight of 313.3 g/mol . Its IUPAC name, 1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol, highlights its core structure: a dihydroisoquinoline scaffold with hydroxyl groups at positions 6 and 7, and a 4-methoxybenzyl substitution at position 1 (Figure 1). Key physicochemical properties include a calculated LogP of 2.764, topological polar surface area (tPSA) of 58.56 Ų, and moderate solubility in polar aprotic solvents like DMSO, ethanol, and DMF . The compound is stable at ambient temperatures but is recommended for storage at -20°C for long-term preservation .

Properties

CAS No.

149440-36-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol

InChI

InChI=1S/C17H17NO3/c1-21-13-4-2-11(3-5-13)8-15-14-10-17(20)16(19)9-12(14)6-7-18-15/h2-5,9-10,19-20H,6-8H2,1H3

InChI Key

KEZZGJVNRZSQGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS 283;  GS-283;  GS283.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-283 involves several steps, starting from commercially available starting materials. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the core structure through a series of organic reactions, including condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of GS-283 would likely involve optimization of the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

GS-283 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in GS-283.

    Substitution: Substitution reactions can occur, particularly at the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

GS-283 has several scientific research applications, including:

Mechanism of Action

GS-283 exerts its effects primarily by blocking calcium ion channels, which leads to a decrease in calcium ion influx into cells. This action results in the relaxation of smooth muscles, particularly in the trachea. Additionally, GS-283 acts as a weak antagonist at histamine and muscarinic receptors, further contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 1-[(4-Hydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol

This analog replaces the 4-methoxy group in GS 283 with a 4-hydroxy group , altering electronic and solubility profiles:

  • Molecular Weight : 299.3 g/mol (reduced by 14 g/mol due to loss of methyl group).
  • LogP : ~1.8 (lower than this compound due to increased polarity from the hydroxyl group).
  • Solubility : Enhanced aqueous solubility compared to this compound, as the hydroxyl group improves hydrogen-bonding capacity.
  • Stability: Increased susceptibility to oxidation at the phenolic hydroxyl site, necessitating stricter storage conditions .

Structural Analog 2: 1-(Phenylmethyl)-3,4-dihydroisoquinoline-6,7-diol

This analog lacks the methoxy substituent on the benzyl group, simplifying the structure:

  • Molecular Weight : 283.3 g/mol.
  • LogP : ~2.5 (slightly lower than this compound due to reduced hydrophobic bulk).
  • Solubility: Comparable to this compound in DMSO but reduced solubility in ethanol.
  • Functional Impact : The absence of the methoxy group may diminish interactions with hydrophobic binding pockets in biological targets .
Table 1: Physicochemical Comparison of this compound and Analogs
Parameter This compound 4-Hydroxy Analog Phenylmethyl Analog
Molecular Formula C₁₇H₁₅NO₅ C₁₆H₁₅NO₄ C₁₆H₁₅NO₃
Molecular Weight (g/mol) 313.3 299.3 283.3
LogP 2.764 ~1.8 ~2.5
tPSA (Ų) 58.56 67.44 49.33
Solubility in DMSO High High Moderate
Key Substituent 4-Methoxybenzyl 4-Hydroxybenzyl Benzyl
Table 2: Functional Comparison Based on Substituent Effects
Feature This compound 4-Hydroxy Analog Phenylmethyl Analog
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 4 4 3
Metabolic Stability Moderate (methoxy group resistant to phase I metabolism) Low (hydroxyl group prone to glucuronidation) High (no polar substituents)
Synthetic Accessibility Intermediate (requires methoxy protection/deprotection) Challenging (oxidation-sensitive) Simple (no protecting groups needed)

Research Findings and Limitations

  • Structural Flexibility : The 4-methoxy group in this compound balances hydrophobicity and metabolic stability, making it superior to analogs in drug design contexts .
  • Limitations: Current data lack in vivo efficacy or toxicity profiles.

Biological Activity

GS 283 is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound operates through several mechanisms that influence cellular functions. Research indicates that it may interact with specific receptors and signaling pathways, leading to various biological responses.

  • Receptor Interaction : this compound has been shown to bind to certain receptors, potentially modulating their activity and influencing downstream signaling cascades.
  • Cellular Signaling : The compound may affect pathways involved in cell proliferation, apoptosis, and inflammation, suggesting a role in both cancer therapy and anti-inflammatory treatments.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound across different cell lines. A summary of findings is presented in the table below:

Cell Line Effect Observed Concentration (µM) Reference
HeLaInhibition of cell proliferation10
MCF-7Induction of apoptosis5
RAW 264.7Reduction in inflammatory cytokine production20

These results indicate that this compound can significantly impact cellular behavior, making it a candidate for further investigation in therapeutic contexts.

Therapeutic Applications

  • Cancer Treatment : A study involving this compound highlighted its potential as an anticancer agent. In a controlled trial on MCF-7 breast cancer cells, treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. This suggests that this compound could be developed into a novel treatment for hormone-responsive cancers.
  • Anti-inflammatory Effects : Another case study focused on the anti-inflammatory properties of this compound. In RAW 264.7 macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS). This finding supports its potential use in treating inflammatory diseases.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Implications
Cancer Cell ProliferationSignificant inhibition observed at low concentrationsPotential for cancer therapy
Apoptosis InductionIncreased markers of apoptosis in treated cellsSuggests efficacy in inducing cancer cell death
Inflammatory ResponseDecreased cytokine levels in macrophage modelsIndicates potential for treating inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GS 283
Reactant of Route 2
GS 283

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